Fmoc-3,5-dichloro-L-homophenylalanine
Description
Fmoc-3,5-dichloro-L-homophenylalanine (CAS: 1260605-95-5) is a fluorinated aromatic amino acid derivative used in peptide synthesis and materials science. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and two chlorine atoms at the meta positions (3,5) of the phenylalanine side chain. This substitution pattern enhances steric bulk and electronic effects, influencing self-assembly, hydrogel formation, and mechanical stability . The compound is synthesized via solvent-switch or pH-switch methods, similar to other Fmoc-modified phenylalanine derivatives, and is valued for applications in tissue engineering and drug delivery due to its robust physicochemical properties .
Properties
IUPAC Name |
(2S)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBJGYDXAJROMK-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,5-dichloro-L-homophenylalanine typically involves the protection of the amino group of 3,5-dichloro-L-homophenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-3,5-dichloro-L-homophenylalanine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group for further coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if sodium methoxide is used.
Deprotection Reactions: The primary product is the free amino acid, 3,5-dichloro-L-homophenylalanine.
Scientific Research Applications
Chemistry: Fmoc-3,5-dichloro-L-homophenylalanine is widely used in the synthesis of peptides and peptidomimetics.
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development and production .
Mechanism of Action
The mechanism of action of Fmoc-3,5-dichloro-L-homophenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or biological activity .
Comparison with Similar Compounds
Structural and Substitution Patterns
The table below highlights key structural differences among Fmoc-3,5-dichloro-L-homophenylalanine and related halogenated phenylalanine derivatives:
| Compound Name | Substituent Positions | Halogen Type | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 3,5 | Cl | 470.34 | Meta-Cl; extended hydrophobic packing |
| Fmoc-3,5-difluoro-L-phenylalanine | 3,5 | F | 437.44 | Meta-F; lower steric hindrance |
| Fmoc-3,4-difluoro-L-phenylalanine | 3,4 | F | 437.44 | Adjacent F; higher electron repulsion |
| Fmoc-2,5-dichloro-L-homophenylalanine | 2,5 | Cl | 470.34 | Ortho/meta-Cl; altered π-π stacking |
Notes:
Physical and Mechanical Properties
Data from studies on fluorinated analogs provide insights into the expected behavior of this compound:
Key Observations :
- Mechanical Rigidity : The 3,5-dichloro derivative is expected to exceed the storage modulus (G′) of its fluorinated analog (50,000 Pa) due to stronger halogen-mediated interactions, making it suitable for load-bearing biomedical scaffolds .
- Low Swelling : Chlorine’s hydrophobic nature likely reduces water absorption compared to fluorine, preserving structural integrity in aqueous environments .
- Fibril Morphology: Aligned nanofibrils (20–30 nm diameter) similar to Fmoc-3,5F-Phe are anticipated, enabling high-density packing and enhanced mechanical performance .
Self-Assembly and Phase Behavior
Comparative studies on fluorinated analogs reveal critical differences:
- Kinetics: Fmoc-3,5-difluoro-Phe forms stable nanofibrils within minutes via solvent-switch methods, while Fmoc-3,4F-Phe exhibits slower kinetics due to adjacent fluorine-induced repulsion . The dichloro variant is expected to assemble rapidly, driven by favorable Cl-Cl interactions .
- Phase Transitions : All derivatives undergo irreversible phase transitions from metastable spherical aggregates to fibrillar networks. The dichloro compound’s transition is likely more abrupt, favoring thermodynamically stable fibrils .
Biological Activity
Fmoc-3,5-dichloro-L-homophenylalanine (Fmoc-DCl-HomPhe) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development due to its unique structural properties. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in solid-phase peptide synthesis (SPPS) for protecting the amino group during coupling reactions. The presence of chlorine atoms at the 3 and 5 positions on the aromatic ring enhances its biological activity by influencing its reactivity and interaction dynamics with various biological molecules.
- Chemical Formula : C25H21Cl2NO4
- Molecular Weight : Approximately 470.35 g/mol
- Structure : The chlorination pattern contributes to distinct electronic effects that affect binding affinity and biological activity.
Biological Activity
Fmoc-DCl-HomPhe has been studied for its interactions with various biological targets, particularly in the context of cyclin-dependent kinase (CDK) inhibitors. The compound's structural modifications allow it to serve as a potent inhibitor in several biochemical pathways.
Interaction Studies
- Binding Affinity : Research indicates that 3,5-dichloro analogs demonstrate higher binding potency to CDK2/cyclin A2 compared to their mono-chloro counterparts. For example, the 3,5-dichloro derivatives have been shown to possess IC50 values significantly lower than those of 4-chloro analogs, suggesting enhanced efficacy in inhibiting CDK activity .
- Structure-Activity Relationship (SAR) : The positioning of chlorine atoms is critical for the biological activity of these compounds. Studies have shown that the 3-chloro substitution leads to increased binding affinity due to favorable interactions within the protein's hydrophobic pocket .
Table 1: Comparative Binding Potencies of Chlorinated Phenylalanine Derivatives
| Compound Name | IC50 (μM) CDK2/cyclin A2 | IC50 (μM) CDK4/cyclin D1 |
|---|---|---|
| This compound | 4 | 12 |
| Fmoc-4-chloro-L-homophenylalanine | 11.5 | 16.1 |
| Fmoc-3-chloro-L-homophenylalanine | 21.8 | 33.7 |
The data indicates that this compound exhibits superior inhibition of CDK2 compared to other derivatives, highlighting its potential as a lead compound in drug design targeting cell cycle regulation.
Applications in Drug Development
The unique properties of Fmoc-DCl-HomPhe make it an attractive candidate for further exploration in drug development:
- Peptide Synthesis : Its role as a building block in SPPS allows for the creation of peptides with tailored biological activities.
- Inhibitor Design : The compound's ability to modulate protein-protein interactions positions it as a valuable tool in developing inhibitors for various therapeutic targets, particularly those involved in cancer and cell cycle regulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
